Methyl 12-hydroxydodec-9-enoatato
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Overview
Description
Methyl 12-hydroxydodec-9-enoatato is an organic compound with the molecular formula C13H24O3. It is characterized by the presence of an ester group, a hydroxyl group, and a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-hydroxydodec-9-enoatato typically involves the esterification of 12-hydroxydodec-9-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 12-hydroxydodec-9-enoatato undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are halogenated compounds.
Scientific Research Applications
Methyl 12-hydroxydodec-9-enoatato has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is used in the production of polymers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Methyl 12-hydroxydodec-9-enoatato involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 12-hydroxy-9-octadecenoate: Similar in structure but with a longer carbon chain.
Methyl 12-hydroxy-9(E)-octadecenoate: An isomer with a different configuration of the double bond.
Uniqueness
Methyl 12-hydroxydodec-9-enoatato is unique due to its specific combination of functional groups and carbon chain length. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
65715-78-8 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 12-hydroxydodec-9-enoate |
InChI |
InChI=1S/C13H24O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h6,8,14H,2-5,7,9-12H2,1H3 |
InChI Key |
UEHUKETWTYBLMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC=CCCO |
Origin of Product |
United States |
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